molecular formula C7H16ClN B2876379 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride CAS No. 2580100-60-1

2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride

Cat. No. B2876379
CAS RN: 2580100-60-1
M. Wt: 149.66
InChI Key: YMKHPTJAUIMAPU-KGZKBUQUSA-N
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Description

2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride, also known as DMCPA, is a cyclopropyl derivative of amphetamine. It is a psychoactive compound that has been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety. The purpose of

Scientific Research Applications

Metabolism and Analytical Detection

The metabolism and detection of substances related to 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine hydrochloride in biological systems are a significant area of research. Studies have identified various metabolites and developed methods for their detection, emphasizing the compound's interactions within living organisms and its analytical characterization in clinical settings. This includes the identification of urinary metabolites in rats and the development of chromatography methods for detection in human serum (Kanamori et al., 2002), (Poklis et al., 2013).

Corrosion Inhibition and Biocide Applications

Research has explored the use of derivatives of 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine hydrochloride as multifunctional biocides and corrosion inhibitors. These applications are critical in industrial settings, particularly in cooling water systems, where they exhibit broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Chemical Synthesis and Molecular Interaction

The compound and its related derivatives are also studied for their roles in chemical synthesis and molecular interactions. This includes research into reactions like thiol–maleimide "click" chemistry and the synthesis of β-oligopeptides, which are important for understanding the compound's behavior in various chemical environments and its potential for creating new molecular structures (Northrop et al., 2015), (Abele et al., 1999).

Neurochemical Pharmacology

In neurochemical pharmacology, derivatives of 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine hydrochloride are examined for their interactions with neurotransmitter receptors and transporters. This research provides insights into the potential psychoactive effects of these compounds and their biochemical pharmacology, which is critical for understanding their impact on the central nervous system (Eshleman et al., 2018).

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of EN300-27701247 are not well-studied. As such, its impact on bioavailability is currently unknown. It’s important to note that these properties can significantly affect a drug’s efficacy and safety profile, and are therefore crucial to understand for drug development .

properties

IUPAC Name

2-[(2R,3R)-2,3-dimethylcyclopropyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-5-6(2)7(5)3-4-8;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKHPTJAUIMAPU-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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